molecular formula C11H9ClN2O2 B3030275 4-(Benzyloxy)-2-chloropyrimidin-5-ol CAS No. 885952-28-3

4-(Benzyloxy)-2-chloropyrimidin-5-ol

Cat. No.: B3030275
CAS No.: 885952-28-3
M. Wt: 236.65
InChI Key: URJRKXXIIWYWIS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloropyrimidin-5-ol, also known as BOCPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a pyrimidine derivative with a chlorine atom and a benzyl ether group attached to the pyrimidine ring.

Scientific Research Applications

  • Synthesis and Biological Evaluation :

    • Nimbalkar et al. (2018) demonstrated the ultrasound-assisted synthesis of derivatives of 4-(benzyloxy)-2-chloropyrimidin-5-ol for potential anti-tubercular applications. The compounds showed promising activity against Mycobacterium tuberculosis, with non-cytotoxic nature against HeLa cell lines (Nimbalkar et al., 2018).
  • Chemical Modification and Applications :

    • A study by Steinlin and Vasella (2009) discussed the acylation of 2-amino-4-(benzyloxy)-6-(methylamino)-5-nitrosopyrimidine, which led to the development of various derivatives with potential biological applications (Steinlin & Vasella, 2009).
    • Research by Ranganatha et al. (2018) focused on synthesizing novel derivatives of 5-bromo-2-chloropyrimidin-4-amine, closely related to this compound, for potential antimicrobial applications (Ranganatha et al., 2018).
  • Drug Design and Inhibitor Studies :

    • Gangjee et al. (2008) designed and synthesized derivatives of this compound as dual inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their potential use in drug discovery (Gangjee et al., 2008).
  • Fluorescent Labelling and DNA Sequencing :

    • The synthesis of a fluorescein derivative for fluorescent labelling of oligonucleotides, which may use this compound or its derivatives, was discussed by Holletz et al. (1993), demonstrating applications in DNA sequencing (Holletz et al., 1993).
  • Aldose Reductase Inhibitors and Antioxidant Activity :

    • La Motta et al. (2007) explored pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors with antioxidant properties, which could be relevant for compounds like this compound (La Motta et al., 2007).

Properties

IUPAC Name

2-chloro-4-phenylmethoxypyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-11-13-6-9(15)10(14-11)16-7-8-4-2-1-3-5-8/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJRKXXIIWYWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654745
Record name 4-(Benzyloxy)-2-chloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-28-3
Record name 4-(Benzyloxy)-2-chloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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